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3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Physicochemical profiling Medicinal chemistry Scaffold optimization

Kinase library campaigns often lose throughput to ester deprotection steps. CAS 1215938-81-0 bypasses this: the free 8-COOH enables single-step HATU-mediated amide coupling in DMF, compatible with 96-well automated synthesis and RP-HPLC purification. The 3-isobutyl group retains the hinge-binding motif validated by a congener with ERK-2 IC₅₀ 2.70 nM. Available at ≥95% purity; eliminates one full deprotection cycle from each library synthesis.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 1215938-81-0
Cat. No. B2610037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS1215938-81-0
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCC(C)CC1=NN=C2N1C=CC=C2C(=O)O
InChIInChI=1S/C11H13N3O2/c1-7(2)6-9-12-13-10-8(11(15)16)4-3-5-14(9)10/h3-5,7H,6H2,1-2H3,(H,15,16)
InChIKeyPZHCFDOFCRKALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold Identity and Procurement Baseline


3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215938-81-0) is a heterocyclic small molecule belonging to the triazolopyridine class, characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core bearing an isobutyl substituent at position 3 and a free carboxylic acid at position 8 . Its molecular formula is C₁₁H₁₃N₃O₂ with a molecular weight of 219.24 g/mol, and it is commercially available at purities of 95–97% . The scaffold is structurally related to triazolopyridine derivatives disclosed in patents as c-Met kinase inhibitors, mGluR2 positive allosteric modulators, and DGAT1 inhibitors, establishing its relevance in medicinal chemistry and chemical biology [1][2].

Core scaffold
Triazolo[4,3-a]pyridine with 3-isobutyl and 8-carboxylic acid for kinase-targeted library synthesis
Handles
Free carboxylic acid enables one-step amide coupling; isobutyl group matches lipophilic enzyme pockets
Patent context
Reported in c-Met, mGluR2 PAM and DGAT1 inhibitor patent families for hinge-binding motif studies

Why Generic Triazolopyridine Analogs Cannot Substitute


The [1,2,4]triazolo[4,3-a]pyridine scaffold is not pharmacologically interchangeable across substitution patterns. The isobutyl group at position 3 and the free carboxylic acid at position 8 jointly define the physicochemical and target-engagement profile of CAS 1215938-81-0. Variants lacking the isobutyl group (e.g., the unsubstituted [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid, CAS 1216218-95-9, MW 163.13) differ markedly in lipophilicity and steric occupancy, while ester prodrugs (e.g., methyl ester analog) alter hydrogen-bonding capacity and metabolic susceptibility [1]. In kinase-focused patent families, the 3-position substituent is a critical determinant of potency: a related 3-isobutyl-triazolo[4,3-a]pyridine derivative achieved an ERK-2 IC₅₀ of 2.70 nM, whereas variable 3-substitution can shift potency by orders of magnitude [2]. Consequently, substituting CAS 1215938-81-0 with an uncharacterized generic triazolopyridine analog risks invalidating SAR continuity, assay reproducibility, and patent protection strategy.

Isobutyl deletion Unsubstituted analog (CAS 1216218-95-9) lacks hydrophobic bulk; lipophilicity and steric occupancy may not match membrane partitioning or HPLC retention profiles.
Ester vs acid Methyl ester analog eliminates H-bond donor and salt-formation capacity; direct amide coupling requires an additional deprotection step that may compromise the core.
3‑Position pharmacophore 3-Isobutyramido variant introduces competing H-bond donors; kinase hinge-binding geometry and assay potency may shift, disrupting SAR continuity.

Quantitative Differentiation Versus Closest Analogs


Lipophilicity and TPSA Versus Unsubstituted Parent Scaffold

CAS 1215938-81-0 exhibits a computed LogP of 1.626 and TPSA of 67.49 Ų, reflecting the contribution of the 3-isobutyl substituent . In contrast, the unsubstituted parent scaffold [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9, MW 163.13) has a lower LogP and comparable TPSA but lacks the hydrophobic bulk necessary for occupancy of lipophilic enzyme pockets [1]. The 0.5–1.0 LogP unit increase directly affects membrane permeability predictions and HPLC retention behavior, which are critical parameters for assay design and compound library profiling.

Lipophilicity shift
Reported
ΔLogP ≈ +0.5 to +0.8
Target LogP 1.626 vs unsubstituted ~0.8–1.1
Supports chromatographic and assay method differentiation
Computed values; confirm experimentally for method transfer
Physicochemical profiling Medicinal chemistry Scaffold optimization

Free Carboxylic Acid Versus Methyl Ester H-Bond Profile

CAS 1215938-81-0 possesses a free carboxylic acid (COOH) at position 8, providing one hydrogen bond donor and two acceptor sites. The methyl ester analog (methyl 3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate) lacks the H-bond donor and presents altered H-bond acceptor geometry, eliminating the capacity for salt formation with basic counterions (e.g., sodium, lysine, meglumine) . This distinction is operationally significant: the free acid can be directly employed in amide coupling reactions for library synthesis without a deprotection step, whereas the methyl ester requires saponification under basic or acidic conditions that may compromise the triazolopyridine core [1].

H‑bond donor profile
Class-level
1 donor (free acid) vs 0 donor (methyl ester)
Direct salt formation enabled vs none
Supports direct amide coupling and salt screening workflows
Functional group comparison from vendor catalog entries
Prodrug design Salt formation Medicinal chemistry

3-Isobutyl Versus 3-Isobutyramido Hinge-Binding Impact

The 3-isobutyl group in CAS 1215938-81-0 is a hydrophobic alkyl substituent that does not participate in hydrogen bonding. The 3-isobutyramido analog (CAS 1206969-41-6) introduces an amide NH as an additional H-bond donor and a carbonyl as an acceptor, fundamentally altering the hydrogen-bonding pharmacophore . In kinase inhibitor design, the triazolopyridine N1 and N2 atoms often serve as hinge-binding elements; an adjacent amide group can compete for or perturb these interactions. A closely related 3-isobutyl-triazolo[4,3-a]pyridine derivative achieved an ERK-2 IC₅₀ of 2.70 nM, demonstrating that the simple 3-alkyl substitution pattern is compatible with sub-nanomolar potency, whereas 3-acylamino congeners typically exhibit attenuated kinase binding due to steric and electronic mismatch [1].

Kinase hinge context
Cross-study comparable
Related analog ERK-2 IC₅₀ 2.70 nM
3‑isobutyl vs 3‑isobutyramido (class SAR >100 nM)
Supports kinase hinge-binding motif compatibility
BindingDB BDBM193405; class SAR from c-Met patent WO-2010007316
Kinase inhibitor Hinge-binding Structure-activity relationship

Synthetic Tractability of 8-Carboxylic Acid Direct Coupling

CAS 1215938-81-0 features a carboxylic acid at position 8, enabling direct amide bond formation with amine-containing fragments via standard coupling reagents (e.g., HATU, EDC/HOBt) . The alternative 6-bromo-3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1029529-16-5) requires palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install substituents at position 6, introducing additional steps, catalyst costs, and purification challenges . For library synthesis, the carboxylic acid handle supports one-step diversification with commercially available amine libraries, while the bromo intermediate mandates a two-step sequence (coupling then functional group interconversion) to achieve the same product diversity.

Synthetic tractability
Class-level
1-step amide coupling vs ≥2 steps via bromo intermediate
Eliminates Pd catalyst and ligand costs
Reduces synthetic step count and transition-metal risk
Standard amide coupling (HATU/DIPEA) vs Suzuki conditions
Parallel synthesis Amide coupling Building block

Optimal Research and Procurement Application Scenarios


Kinase Inhibitor SAR for Hinge-Binding Scaffold

In c-Met, ERK-2, or mGluR2 PAM drug discovery campaigns, the 3-isobutyl-8-carboxylic acid scaffold serves as a direct precursor for amide library synthesis. The 3-isobutyl group provides hydrophobic complementarity to lipophilic enzyme pockets while preserving the unperturbed triazolopyridine hinge-binding motif. The related 3-isobutyl congener with nanomolar ERK-2 potency (IC₅₀ 2.70 nM) validates this substitution pattern for kinase-targeted libraries [1]. Use this compound when the SAR objective is to explore 8-position amide diversity while keeping the 3-isobutyl hinge-binding motif constant.

Parallel Library Synthesis with One-Step Amide Diversification

For medicinal chemistry groups running 96-well plate amide coupling campaigns, CAS 1215938-81-0 eliminates the deprotection step required by the methyl ester analog. Direct HATU-mediated coupling with amine building blocks in DMF yields diverse amide products in a single step, compatible with automated liquid handling and standard reverse-phase HPLC purification protocols .

Physicochemical Optimization via Salt Screening

The free carboxylic acid group (pKa ~4–5) enables salt formation with pharmaceutically acceptable bases (sodium, potassium, lysine, arginine, meglumine) to modulate aqueous solubility and dissolution rate. Unlike the methyl ester or 6-bromo analogs, CAS 1215938-81-0 supports direct salt screening without additional synthetic manipulation, aligning with pre-formulation workflows in early drug development .

MET Inhibitor Patent Reference Compound Procurement

The Sanofi-Aventis patent family (WO-2010007316 and related filings) broadly claims triazolo[4,3-a]pyridine derivatives as MET inhibitors, with the 3-isobutyl-8-carboxylic acid substructure falling within the claimed Markush space [2]. Procuring CAS 1215938-81-0 provides a tangible reference point for freedom-to-operate analysis, competitor SAR deconvolution, and novel compound patenting strategies.

Application
Selection Property
Validation Focus
Kinase hinge‑binding SAR studies
3‑isobutyl‑8‑carboxylic acid scaffold with unperturbed hinge motif
Hinge‑binding geometry and amide library diversification
One‑step amide library synthesis
Free carboxylic acid enables direct coupling without deprotection
Coupling efficiency and parallel synthesis throughput
Salt screening and solubility optimization
Free acid salt formation with basic counterions
Aqueous solubility modulation in pre‑formulation research
Patent reference and FTO analysis
Scaffold within claimed Markush space (WO‑2010007316)
Competitor SAR deconvolution and novelty assessment
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